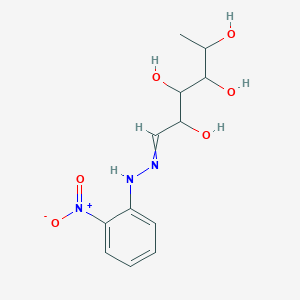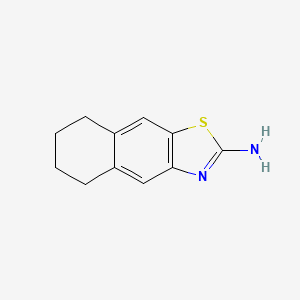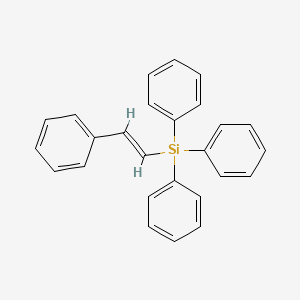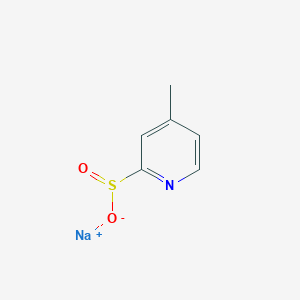![molecular formula C53H56N6O2S6 B11942299 Thiazolidinone]](/img/structure/B11942299.png)
Thiazolidinone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidinone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and a carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The thiazolidinone scaffold is considered a “magic molecule” in medicinal chemistry because of its wide range of pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiazolidinone derivatives can be synthesized through various methods. One common approach involves the reaction of thiourea with α-halo acids or their derivatives under reflux conditions . Another method includes the cyclocondensation of azomethines with mercaptoacetic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of thiazolidinone derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance yield and reduce environmental impact . For instance, the use of silica chloride as a catalyst in the synthesis of 4-thiazolidinone derivatives has been reported to be efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted thiazolidinone derivatives, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Thiazolidinone is often compared with other heterocyclic compounds due to its unique properties :
Thiazole: Similar to thiazolidinone but lacks the carbonyl group.
Uniqueness: Thiazolidinone’s unique combination of sulfur, nitrogen, and a carbonyl group in a five-membered ring imparts distinct chemical reactivity and biological activity, making it a versatile scaffold in drug design .
Comparación Con Compuestos Similares
- Thiazole
- Oxazole
- Imidazole
- Thiazolidinedione
Propiedades
Fórmula molecular |
C53H56N6O2S6 |
|---|---|
Peso molecular |
1001.5 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-[[4-[7-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C53H56N6O2S6/c1-5-9-11-13-15-17-27-53(28-18-16-14-12-10-6-2)41-29-33(37-23-21-35(45-47(37)56-66-54-45)31-43-49(60)58(7-3)51(62)64-43)19-25-39(41)40-26-20-34(30-42(40)53)38-24-22-36(46-48(38)57-67-55-46)32-44-50(61)59(8-4)52(63)65-44/h19-26,29-32H,5-18,27-28H2,1-4H3/b43-31-,44-32- |
Clave InChI |
OLBOENQKGKQCJD-XOTMQJHLSA-N |
SMILES isomérico |
CCCCCCCCC1(C2=C(C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C/6\SC(=S)N(C6=O)CC)C=CC(=C2)C7=CC=C(C8=NSN=C78)/C=C/9\SC(=S)N(C9=O)CC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C4=NSN=C34)C=C5C(=O)N(C(=S)S5)CC)C6=C1C=C(C=C6)C7=CC=C(C8=NSN=C78)C=C9C(=O)N(C(=S)S9)CC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)





![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)



![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
